LY53857

5-HT2 Antagonism Selectivity Profiling Cardiovascular Pharmacology

Many 5-HT2 antagonists (e.g., ketanserin) exhibit significant α1-adrenergic cross-reactivity, introducing confounding variables in cardiovascular and neuroscience experiments. LY53857 eliminates this ambiguity. • 250,000-fold selectivity for 5-HT2 over α1-adrenoceptors - a 4,167× improvement over ketanserin. • Kd = 5.4 × 10⁻¹¹ M at 5-HT2 receptors; blocks central and peripheral serotonin responses without affecting α1-mediated blood pressure control. • Supplied with purity ≥98%; ideal for in vivo (pithed rat, behavioral models), ex vivo (tissue bath contractility), and inflammatory arthritis models.

Molecular Formula C27H36N2O7
Molecular Weight 500.6 g/mol
CAS No. 60634-51-7
Cat. No. B1675708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY53857
CAS60634-51-7
SynonymsLilly 53857
LY 53857
LY-53857
Molecular FormulaC27H36N2O7
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H32N2O3.C4H4O4/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26;5-3(6)1-2-4(7)8/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14?,15?,17-,19-,21-;/m1./s1
InChIKeyDYJVZTAMQYDCLP-VCSAJMHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY53857 (CAS 60634-51-7): A Potent and Selective 5-HT2 Receptor Antagonist for Cardiovascular and Neuroscience Research


LY53857 is an ergoline derivative that functions as a potent and selective antagonist at serotonergic 5-HT2 receptors [1]. It was developed as a research tool to dissect the physiological roles of 5-HT2 receptor subtypes, distinguished from other serotonin antagonists by its exceptionally low affinity for alpha-adrenergic receptors [2]. This unique selectivity profile, characterized by an in vitro dissociation constant (Kd) of 5.4 × 10⁻¹¹ M at 5-HT2 receptors, enables precise experimental interrogation of serotonin-mediated pathways without the confounding influence of off-target alpha-adrenergic activity common to other compounds in its class [3].

Why a Generic 5-HT2 Antagonist Cannot Substitute for LY53857 in Selective Research Applications


Many compounds classified as 5-HT2 receptor antagonists exhibit significant cross-reactivity with alpha-adrenergic receptors, which introduces confounding variables in both in vitro and in vivo experiments [1]. For instance, ketanserin, a widely used 5-HT2 antagonist, also acts as a potent alpha-1 adrenoceptor blocker, a property that accounts for its antihypertensive effects and complicates the interpretation of studies aimed at isolating serotonergic mechanisms [2]. In contrast, LY53857 was specifically optimized to minimize alpha-adrenergic affinity, demonstrating a 250,000-fold selectivity for 5-HT2 over alpha-1 receptors, a margin that allows researchers to attribute observed effects more confidently to 5-HT2 receptor blockade [3]. This fundamental difference in target selectivity means that substituting LY53857 with a less selective alternative can lead to ambiguous or even misleading experimental outcomes.

LY53857 (CAS 60634-51-7) Quantitative Differentiation Guide: Evidence for Scientific Selection


LY53857 vs. Ketanserin: Superior Selectivity for 5-HT2 Receptors Over Alpha-1 Adrenoceptors

A head-to-head comparison demonstrates that LY53857 possesses substantially greater selectivity for 5-HT2 receptors over alpha-1 adrenoceptors than the widely used antagonist ketanserin. This differential selectivity is critical for studies where alpha-adrenergic blockade is an unwanted confound [1].

5-HT2 Antagonism Selectivity Profiling Cardiovascular Pharmacology

LY53857 vs. Ketanserin: Differential Antihypertensive Activity Profiles In Vivo

In a direct comparison using spontaneously hypertensive rats (SHR), LY53857 and ketanserin exhibit fundamentally different effects on blood pressure due to their divergent selectivity profiles. This difference is central to the compound's utility as a research tool [1]. While both compounds effectively block 5-HT2-mediated pressor responses at low doses, only ketanserin lowers baseline blood pressure at higher doses, an effect attributable to its alpha-1 adrenoceptor blockade [2].

In Vivo Pharmacology Hypertension Models Mechanism of Action

LY53857 vs. Ketanserin: Superior Antagonism of 5-HT-Induced Contraction in Isolated Tissue

In isolated corpus cavernosum penis (CCP) from rabbits, LY53857 demonstrates a stronger suppressive effect on 5-HT-induced contraction than ketanserin, suggesting differences in efficacy or binding kinetics that are not captured by simple affinity measurements [1].

Tissue Pharmacology Receptor Antagonism In Vitro Assay

LY53857 vs. Ketanserin: Lack of Alpha-1 Adrenoceptor Antagonism in Pithed Rat Model

In a direct comparison using the pithed rat model, LY53857 demonstrates a complete lack of alpha-1 adrenoceptor antagonism at doses that effectively block 5-HT2 receptors. In contrast, ketanserin shows significant alpha-1 antagonist activity at the same dose [1].

Adrenoceptor Pharmacology In Vivo Selectivity Methodology

Primary Research and Industrial Application Scenarios for LY53857 (CAS 60634-51-7)


Isolating 5-HT2 Receptor Function in Cardiovascular Research Without Adrenergic Confounds

LY53857 is the preferred tool for cardiovascular studies requiring unambiguous antagonism of 5-HT2 receptors. Its 250,000-fold selectivity over alpha-1 adrenoceptors, a 4,167-fold improvement over ketanserin, enables researchers to block serotonin-mediated vasoconstriction without affecting alpha-adrenergic control of blood pressure [1]. This has been successfully applied in pithed rat models where LY53857 at 1 mg/kg produces significant shifts in the serotonin pressor response while remaining completely inactive at alpha-adrenoceptors, in direct contrast to ketanserin [2].

Investigating Serotonergic Mechanisms in Behavioral and Central Nervous System Studies

The compound's ability to penetrate the blood-brain barrier and block central 5-HT2 receptors makes it a valuable tool for neuroscience research. Evidence demonstrates that LY53857 effectively antagonizes central serotonin-mediated behaviors, such as blocking tryptamine-induced convulsions and quipazine-induced corticosterone increases in rats [1]. Furthermore, in animal models of depression induced by 5-hydroxytryptophan, LY53857 has been shown to block the behavioral syndrome, supporting its utility in psychiatric research applications [2].

Dissecting the Role of Serotonin in Inflammatory and Immune Responses

LY53857 has a unique application in studying the interplay between the serotonergic system and inflammation. A key patent demonstrates that treatment of Fischer (F344/N) rats with LY53857, in combination with a streptococcal cell wall (SCW) challenge, induced the development of severe inflammatory arthritis, a condition to which these rats are normally resistant [1]. This application highlights its specific utility in models designed to evaluate inflammatory reactivity and the hypothalamic-pituitary-adrenal (HPA) axis, where its high selectivity ensures the observed phenotype is linked to 5-HT2 receptor blockade rather than off-target effects.

Studying 5-HT2-Mediated Contraction in Isolated Peripheral Tissues

For ex vivo studies on smooth muscle contractility, LY53857 offers a functional advantage over other antagonists. In isolated corpus cavernosum tissue, LY53857 was shown to produce stronger suppression of 5-HT-induced contraction compared to ketanserin, a finding that may extend to other vascular and non-vascular smooth muscle preparations [1]. This makes it a reagent of choice for pharmacologists investigating 5-HT2 receptor function in tissue bath experiments where maximizing antagonism of the serotonin response is a primary objective.

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